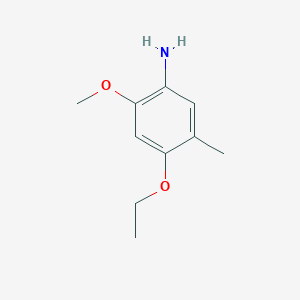
4-Ethoxy-2-methoxy-5-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-2-methoxy-5-methylaniline is an aromatic amine with the molecular formula C10H15NO2. This compound is characterized by the presence of ethoxy, methoxy, and methyl groups attached to an aniline ring. Aromatic amines like this compound are commonly found in various industrial applications, including the synthesis of dyes, pharmaceuticals, and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-methoxy-5-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of an aromatic compound followed by reduction to form the corresponding amine. For instance, the nitration of 4-ethoxy-2-methoxy-5-methylbenzene can be followed by reduction using hydrogen gas in the presence of a palladium catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The reduction step is typically carried out under controlled temperature and pressure to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-2-methoxy-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can further modify the amine group, potentially forming secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated derivatives of this compound .
Aplicaciones Científicas De Investigación
4-Ethoxy-2-methoxy-5-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving aromatic amines.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug synthesis.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-2-methoxy-5-methylaniline involves its interaction with various molecular targets. The ethoxy and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. The aromatic amine group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity. Pathways involved may include metabolic processes that modify the amine group, leading to the formation of active metabolites .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-5-methylaniline: Similar structure but lacks the ethoxy group.
4-Methoxy-2-methylaniline: Similar structure but lacks the ethoxy group.
2-Ethoxy-5-methylaniline: Similar structure but lacks the methoxy group.
Uniqueness
4-Ethoxy-2-methoxy-5-methylaniline is unique due to the presence of both ethoxy and methoxy groups on the aromatic ring. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
4-ethoxy-2-methoxy-5-methylaniline |
InChI |
InChI=1S/C10H15NO2/c1-4-13-9-6-10(12-3)8(11)5-7(9)2/h5-6H,4,11H2,1-3H3 |
Clave InChI |
NQAPPEDMIIWBAC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1C)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


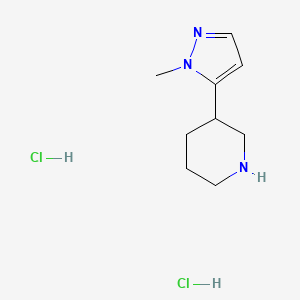
![1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B13320737.png)
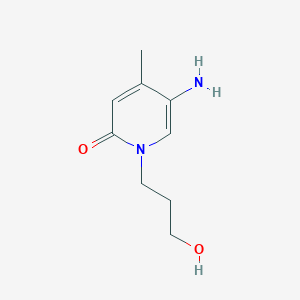
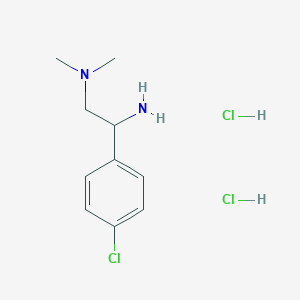
![4-(4-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13320757.png)

![3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13320771.png)
![2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13320778.png)
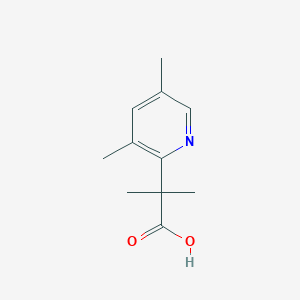
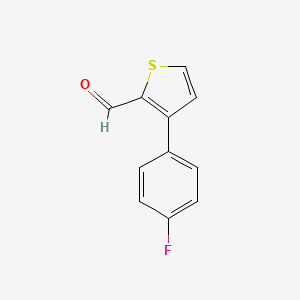


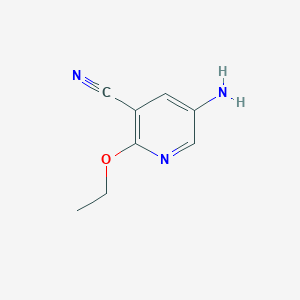
![6-(tert-Butoxycarbonyl)-9-oxo-6-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13320809.png)
